molecular formula C15H10N4 B2445282 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile CAS No. 207279-14-9

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile

Cat. No.: B2445282
CAS No.: 207279-14-9
M. Wt: 246.273
InChI Key: SBMDNJKKPUCYBG-UHFFFAOYSA-N
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Description

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is an organic compound with the molecular formula C15H10N4. It is a derivative of naphthyridine and benzonitrile, characterized by the presence of an amino group at the 6th position of the naphthyridine ring and a nitrile group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile typically involves the coupling of 6-amino-1,7-naphthyridine with 3-cyanophenylboronic acid. The reaction is carried out in the presence of a palladium catalyst, such as bis(dibenzylideneacetone)palladium(0), and a base like sodium carbonate. The reaction mixture is usually degassed under an inert atmosphere, such as argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrile groups allows for interactions with various biological macromolecules, influencing pathways involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    3-(6-Amino-1,8-naphthyridin-8-yl)benzonitrile: Similar structure but with a different position of the amino group.

    3-(6-Nitro-1,7-naphthyridin-8-yl)benzonitrile: Contains a nitro group instead of an amino group.

    3-(6-Methyl-1,7-naphthyridin-8-yl)benzonitrile: Contains a methyl group instead of an amino group.

Uniqueness

3-(6-Amino-1,7-naphthyridin-8-yl)benzonitrile is unique due to the specific positioning of the amino and nitrile groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug design and materials science .

Properties

IUPAC Name

3-(6-amino-1,7-naphthyridin-8-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c16-9-10-3-1-4-11(7-10)15-14-12(5-2-6-18-14)8-13(17)19-15/h1-8H,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMDNJKKPUCYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C3C(=CC(=N2)N)C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of tetrahydrofuran (THF) (80 ml) and 2 N sodium carbonate (34 ml, aqueous) is added 6-amino-8-bromo-1,7-naphthyridine (4.007 g), triphenylphosphine (0.37 g) and 3-cyanophenylboronic acid (323 g). The mixture is degassed under argon three times and then bis(dibenzylideneacetone)palladium (0) (0.4 g) is added and the mixture is degassed under argon three more times. The mixture is heated at 80° C. under argon for 16 hours then cooled and filtered. The mixture is diluted with ethyl acetate and washed with 2 N sodium hydroxide then brine. After drying over sodium sulfate the organic layer is evaporated and suspended in ether. The solid precipitate thus obtained is the title compound, which is filtered off. M.p. 182-184° C. HRMS [M+H]+ found=247.1.
Quantity
4.007 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
323 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

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